N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-27-17-8-6-14(7-9-17)10-20(26)23-21-18-12-28-13-19(18)24-25(21)16-5-3-4-15(22)11-16/h3-9,11H,2,10,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLVOGOOFZEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Derivatives
A validated approach involves reacting 3,4-disubstituted thiophenes with hydrazine derivatives. For example:
- Starting material : Ethyl 3-amino-4-cyanothiophene-2-carboxylate.
- Cyclization : Reflux with hydrazine hydrate in ethanol forms the pyrazole ring.
- Oxidation : Selective oxidation at the 5-position using m-chloroperbenzoic acid (mCPBA) yields the dihydrothienopyrazole.
Key conditions :
Jacobson Reaction Adaptation
The Jacobson reaction, effective for thieno[3,2-c]pyrazoles, can be modified for the 3,4-c isomer:
- Intermediate : 3-Amino-4-(bromomethyl)thiophene.
- Cyclization : Treatment with hydrazine in dimethyl sulfoxide (DMSO) at 65°C.
- Workup : Acidic quenching to isolate the core.
Optimization :
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety is introduced at position 2 via cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Procedure :
- Substrate : 2-Bromo-thieno[3,4-c]pyrazole.
- Reagents : 3-Chlorophenylboronic acid, Pd(PPh3)4, K2CO3.
- Conditions : Ethanol/water (3:1), 80°C, 12 h.
Yield : 55–68% (based on analogous couplings in thienopyrazoles).
Buchwald-Hartwig Amination
Alternative route for direct N-arylation:
- Substrate : Thieno[3,4-c]pyrazol-2-amine.
- Reagents : 1-Bromo-3-chlorobenzene, Pd2(dba)3, Xantphos.
- Conditions : Toluene, 110°C, 24 h.
Yield : ~50% (extrapolated from pyrazole aminations).
Installation of 2-(4-Ethoxyphenyl)Acetamide
The acetamide side chain is appended via amide bond formation.
Acylation of Pyrazol-3-Amine
- Substrate : 3-Amino-thieno[3,4-c]pyrazole.
- Reagent : 2-(4-Ethoxyphenyl)acetyl chloride.
- Conditions : Dichloromethane (DCM), triethylamine (Et3N), 0°C to RT.
Yield : 70–85% (similar to acetamide formations in PubChem entries).
Reductive Amination Alternative
For improved regioselectivity:
- Intermediate : 3-Keto-thieno[3,4-c]pyrazole.
- Reaction : With 2-(4-ethoxyphenyl)ethylamine and NaBH3CN.
- Conditions : Methanol, RT, 6 h.
Yield : 60–75% (based on pyrazole reductive aminations).
Optimization and Challenges
Regioselectivity in Cyclization
Functional Group Compatibility
- Oxidation sensitivity : The 4-ethoxyphenyl group requires protection during oxidation steps (e.g., using tert-butyldimethylsilyl ethers).
Table 1 : Summary of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- The thienopyrazole core in the target compound is distinct from triazole (6m) or thiazolidinone (5c) systems, offering unique electronic and steric properties.
- Pyridine-based analogs (e.g., 5RH2) prioritize interactions with enzymes via aromatic stacking, as seen in SARS-CoV-2 main protease inhibition .
Spectral and Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Carbodiimide-mediated amidation () is a common method for acetamide synthesis, likely applicable to the target compound.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl group and an ethoxyphenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 375.89 g/mol. The synthesis typically involves multi-step organic reactions that include the formation of the thieno[3,4-c]pyrazole structure followed by the introduction of the ethoxyphenyl acetamide group through nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : This compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : The thieno[3,4-c]pyrazole scaffold is known for its ability to scavenge free radicals, thereby reducing oxidative stress.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds possess significant anti-inflammatory properties comparable to established NSAIDs like aspirin .
- Analgesic Properties : The compound has been reported to exhibit analgesic effects in various animal models. In vivo tests demonstrated efficacy in pain reduction similar to traditional analgesics .
- Anticancer Activity : In vitro studies on cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers | |
| Analgesic | Comparable efficacy to aspirin | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Analgesic Activity
In a study assessing the analgesic effects of thieno[3,4-c]pyrazole derivatives, this compound was tested using an acetic acid-induced writhing test in mice. The results indicated a significant reduction in pain response compared to control groups, suggesting strong analgesic potential.
Case Study: Anticancer Screening
A screening study evaluated the anticancer properties of various thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. This compound showed promising results with IC50 values indicating effective inhibition of cell growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
